molecular formula C10H11BrO2 B8308944 1-Bromo-3-methoxymethoxy-5-vinyl-benzene

1-Bromo-3-methoxymethoxy-5-vinyl-benzene

Cat. No.: B8308944
M. Wt: 243.10 g/mol
InChI Key: FRISNUDPTKXEJM-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxymethoxy-5-vinyl-benzene is a brominated aromatic compound with a benzene core substituted at three positions:

  • Position 1: Bromine atom (Br), a halogen with strong electron-withdrawing properties.
  • Position 3: Methoxymethoxy group (-OCH2OCH3), an ether-based substituent providing steric bulk and moderate electron-donating effects.
  • Position 5: Vinyl group (CH2=CH-), enabling π-conjugation and reactivity in addition or polymerization reactions.

This compound’s molecular formula is C10H11BrO2 (calculated molecular weight: 257.10 g/mol). Its structure makes it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine’s role as a leaving group .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-bromo-3-ethenyl-5-(methoxymethoxy)benzene

InChI

InChI=1S/C10H11BrO2/c1-3-8-4-9(11)6-10(5-8)13-7-12-2/h3-6H,1,7H2,2H3

InChI Key

FRISNUDPTKXEJM-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1)C=C)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The table below compares 1-Bromo-3-methoxymethoxy-5-vinyl-benzene with selected analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights References
This compound C10H11BrO2 257.10 Br, -OCH2OCH3, CH2=CH- Suzuki coupling, acid-catalyzed ether cleavage
3-Bromoanisole (1-Bromo-3-methoxybenzene) C7H7BrO 187.04 Br, -OCH3 Electrophilic substitution, SNAr reactions
1-Bromo-3-methoxy-5-methylbenzene C8H9BrO 201.06 Br, -OCH3, -CH3 Steric hindrance limits reactivity
1-Bromo-3-methoxy-5-(methoxymethyl)benzene C9H11BrO2 243.08 Br, -OCH3, -CH2OCH3 Ether stability under basic conditions
1-Bromo-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene (A3) C11H13BrO 255.12 Br, -OCH3, CH2=C(CH3)- Enhanced vinyl reactivity in Diels-Alder

Physical Properties and Solubility

  • Boiling/Melting Points : Data gaps exist for the target compound, but analogues like 3-Bromoanisole (melting point: ~25°C) and 1-Bromo-3-methoxy-5-methylbenzene (liquid at room temperature) suggest similar trends for derivatives with bulkier substituents .
  • Solubility : Brominated aromatics are typically soluble in organic solvents (e.g., DCM, THF). The methoxymethoxy group may enhance solubility in polar aprotic solvents compared to methyl or chloro substituents .

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